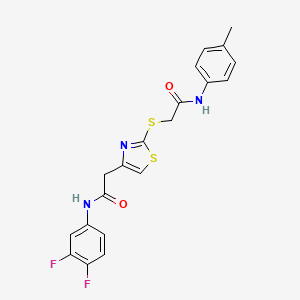

![molecular formula C21H23N3O2S B2980148 4,7-Dimethyl-2-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 897485-91-5](/img/structure/B2980148.png)

4,7-Dimethyl-2-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-benzothiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

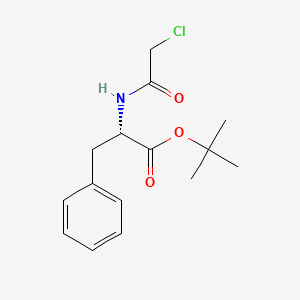

Phenoxy acetamide and its derivatives (such as chalcone, indole, and quinoline) are of significant interest in medicinal chemistry due to their diverse biological and clinical applications . They are used in the design and development of new pharmaceutical compounds .

Synthesis Analysis

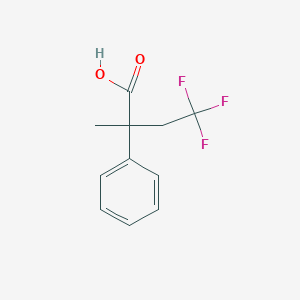

While specific synthesis information for “4,7-Dimethyl-2-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-benzothiazole” is not available, similar compounds have been synthesized through multi-step procedures .Molecular Structure Analysis

The molecular structure of a compound plays a crucial role in its biological effects. The structure is often studied using various chemical techniques and computational chemistry applications .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, stability, and reactivity, are crucial for its handling, storage, and use .Scientific Research Applications

Antiviral Activity

The indole derivatives, which share a similar structural motif to 4,7-Dimethyl-2-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-benzothiazole, have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . This suggests that our compound of interest could potentially be synthesized and tested for its efficacy against a range of viral pathogens, contributing to the development of new antiviral drugs.

Anti-inflammatory Properties

Indole derivatives are also known for their anti-inflammatory effects. By modulating inflammatory pathways, these compounds can be beneficial in treating conditions like arthritis, asthma, and other chronic inflammatory diseases . Research into the specific anti-inflammatory mechanisms of 4,7-Dimethyl-2-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-benzothiazole could lead to novel therapeutic agents for inflammation-related ailments.

Anticancer Potential

The structural complexity of indole derivatives makes them suitable candidates for anticancer drug development. Their ability to interact with various biological targets allows for the potential inhibition of cancer cell growth and proliferation . Investigating the anticancer activity of our compound could provide insights into its utility as a chemotherapeutic agent.

Antimicrobial Efficacy

Indole scaffolds are often associated with antimicrobial activity, making them valuable in the fight against bacterial and fungal infections . The exploration of 4,7-Dimethyl-2-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-benzothiazole as an antimicrobial agent could lead to the development of new antibiotics, especially in an era of increasing antibiotic resistance.

Neuroprotective Effects

Phenoxyacetamide derivatives, which are structurally related to our compound, have shown promise in neuroprotection . They could potentially be used in the treatment of neurodegenerative diseases by protecting neuronal cells from damage. Further research into the neuroprotective properties of 4,7-Dimethyl-2-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-benzothiazole could pave the way for new treatments for conditions like Alzheimer’s and Parkinson’s disease.

Plant Growth Regulation

Indole-3-acetic acid, a derivative of indole, is a well-known plant hormone involved in regulating plant growth . By studying the effects of 4,7-Dimethyl-2-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-benzothiazole on plants, it could be possible to develop new agrochemicals that enhance crop yield and stress tolerance.

Mechanism of Action

Target of Action

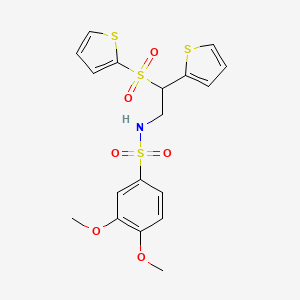

It’s worth noting that structurally similar compounds, such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, have been found to act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .

Mode of Action

Similar compounds have been found to interact with their targets by binding to specific receptors, such as dopamine and serotonin receptors, thereby inhibiting their activity .

Biochemical Pathways

Based on its structural similarity to other compounds, it may influence the dopaminergic and serotonergic systems .

Pharmacokinetics

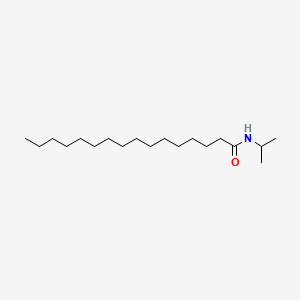

Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .

Result of Action

Similar compounds have shown good biological activity, implying that their heterocyclic center is unquestionably a component of the pharmacophore .

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the physiological environment and the presence of other substances .

Future Directions

properties

IUPAC Name |

1-[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2S/c1-15-8-9-16(2)20-19(15)22-21(27-20)24-12-10-23(11-13-24)18(25)14-26-17-6-4-3-5-7-17/h3-9H,10-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GADZKMIVNINFDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)SC(=N2)N3CCN(CC3)C(=O)COC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-methyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2980067.png)

![2-(benzo[d]isoxazol-3-yl)-1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)ethanone](/img/structure/B2980069.png)

![3-Fluoro-2-[methyl(phenylmethoxycarbonyl)amino]benzoic acid](/img/structure/B2980073.png)

![3-(4-chlorophenyl)-5-(3-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2980074.png)

![N-(4-chlorophenethyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2980076.png)

![N-(1-cyano-1-cyclopropylethyl)-2-(3-{methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amino}pyrrolidin-1-yl)acetamide](/img/structure/B2980082.png)

![4-oxo-N-(m-tolyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2980083.png)

![4-fluoro-N-(2-(6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2980085.png)

![3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B2980087.png)